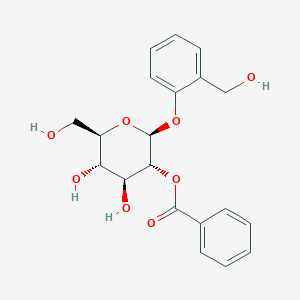

Tremuloidin

Description

This compound has been reported in Salix chaenomeloides, Salix phylicifolia, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNCAYVELBDRB-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967366 | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-66-8 | |

| Record name | Tremuloidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tremuloidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREMULOIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the biosynthetic pathway of Tremuloidin?

An In-depth Technical Guide to the Biosynthetic Pathway of Tremuloidin

Abstract

This compound, a prominent salicinoid found in species of the Populus and Salix genera, plays a crucial role in plant defense and holds potential pharmacological value.[1][2] As a 2'-O-benzoyl ester of salicin, its biosynthesis has been a subject of significant scientific inquiry.[3][4] For decades, the complete pathway from primary metabolites to the final complex structure remained enigmatic.[1][5] This guide synthesizes recent breakthroughs, primarily from genetic and biochemical studies, to provide a detailed overview of the current understanding of this compound biosynthesis. We will elucidate the precursor molecules, key enzymatic steps, and the experimental methodologies that have been pivotal in uncovering this complex metabolic route. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of salicinoid synthesis.

Deconstructing the Puzzle: From Phenylpropanoids to Salicinoids

The biosynthesis of this compound is not an isolated pathway but is deeply integrated with the plant's primary and secondary metabolism, originating from the phenylpropanoid pathway. This core pathway provides the aromatic skeletons for the vast diversity of phenolic compounds in plants, including flavonoids, lignins, and, pertinently, salicinoids.[6][7] Early isotopic labeling studies using precursors like cinnamic acid and benzoic acid confirmed their incorporation into the salicin structure, establishing a foundational link to phenylpropanoid metabolism.[8]

The central challenge has been to identify the specific enzymes and intermediates that channel metabolic flux from general phenylpropanoids toward the unique structures of salicinoids like this compound. The pathway can be conceptualized in three major phases:

-

Formation of Core Precursors : Synthesis of the two key aromatic components, the salicyl alcohol moiety and the benzoyl moiety.

-

Assembly of Intermediates : The esterification and glucosylation steps that build the core salicinoid structures.

-

Final Acylation : The terminal step that decorates the salicin core to yield this compound.

The Core Biosynthetic Pathway: Key Intermediates and Enzymes

Recent research has illuminated a previously unknown route involving a key intermediate, salicyl benzoate, which is subsequently glucosylated. This discovery has reshaped our understanding of how major salicinoids are formed.

The Pivotal Role of Benzoyltransferases

A critical step in the pathway is the esterification of salicyl alcohol with a benzoyl group. This is not a random event but a precisely catalyzed reaction. Research has identified specific enzymes from poplar capable of this transformation:

-

Salicyl Alcohol Benzoyl Transferase (SABT)

-

Benzyl Alcohol Benzoyl Transferase (BABT)

These enzymes catalyze the formation of salicyl benzoate , a predicted and now confirmed intermediate in the biosynthesis of major salicinoids.[9] This step effectively links the two aromatic precursors derived from the phenylpropanoid pathway. The formation of benzoyl-CoA, catalyzed by benzoate-CoA ligase (BCL) , is the prerequisite activation step for the benzoyl moiety to be utilized by these transferases.[10][11][12]

The Central Glucosylation Step by UGT71L1

Perhaps the most significant breakthrough in understanding salicinoid biosynthesis has been the identification of a specific UDP-dependent glycosyltransferase, UGT71L1 .[1][5] This enzyme is responsible for attaching a glucose molecule to the assembled precursors.

Biochemical assays with the recombinant UGT71L1 enzyme have shown that it can glucosylate several salicyl-containing esters, including salicyl salicylate and, most notably, salicyl benzoate.[1][9] This glucosylation is a central control point, converting the hydrophobic ester intermediates into water-soluble glycosides, a common strategy in plant secondary metabolism for transport and storage.

The proposed reaction is the glucosylation of salicyl benzoate to produce salicortin, another major salicinoid from which this compound is derived.[1]

The Final Step: Acylation to Form this compound

This compound is structurally defined as salicin that has been benzoylated at the 2'-hydroxyl position of its glucose moiety.[3] While the direct conversion from salicortin is plausible, a more direct route involves the formation of salicin first, followed by a final acylation step. The complete loss of this compound in UGT71L1 knockout experiments confirms its synthesis is dependent on this central glucosylation enzyme.[9]

The final, definitive step is the transfer of a benzoyl group to the 2'-position of salicin. This reaction is catalyzed by a yet-to-be-fully-characterized acyltransferase . The existence of such enzymes is well-established in plant metabolism for modifying the structures of glycosides.[13][14] The identification of this terminal enzyme remains a key area for future research.

The following diagram illustrates the proposed biosynthetic pathway.

Experimental Validation: A Multi-Omics Approach

The elucidation of the this compound pathway is a testament to the power of combining modern molecular biology with analytical chemistry. The trustworthiness of the proposed pathway is built upon a self-validating system of genetic evidence, biochemical functional analysis, and metabolomic profiling.

CRISPR/Cas9-Mediated Gene Knockout: The Definitive Genetic Proof

The most compelling evidence for the role of UGT71L1 came from targeted gene knockout studies in hybrid poplar (Populus tremula x Populus alba).[5]

Experimental Protocol: CRISPR/Cas9 Knockout of UGT71L1

-

Target Identification & gRNA Design : The UGT71L1 gene is identified as a candidate based on transcriptomic data and homology. Specific guide RNAs (gRNAs) are designed to target conserved exons for high-efficiency knockout.

-

Vector Construction : The gRNAs and the Cas9 nuclease gene are cloned into a binary vector suitable for Agrobacterium-mediated plant transformation.

-

Transformation : The vector is introduced into Agrobacterium tumefaciens, which is then used to transform poplar tissues (e.g., stem explants or hairy root cultures).[9]

-

Selection and Regeneration : Transformed cells are selected on a medium containing an appropriate antibiotic or herbicide, and whole plants or tissues are regenerated.

-

Genotypic Verification : PCR and Sanger sequencing are used to confirm the presence of mutations (insertions/deletions) at the target site in the UGT71L1 gene.

-

Phenotypic Analysis (Metabolomics) : Leaf or root tissues from confirmed knockout lines and wild-type controls are harvested. Metabolites are extracted and analyzed by targeted and non-targeted Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in salicinoid profiles.[1]

The following diagram outlines this robust experimental workflow.

Quantitative Metabolomic Data

The results from the CRISPR/Cas9 experiments were striking. Knocking out UGT71L1 led to a near-complete loss of several major salicinoids, providing unambiguous evidence of its central role.

| Salicinoid | % Reduction in ugt71l1 Knockout Mutants | Reference |

| Tremulacin | >90% | [1] |

| Salicortin | >90% | [1] |

| This compound | Complete Loss | [9] |

| Salicin | ~80% | [1] |

Table 1: Impact of UGT71L1 knockout on major salicinoid concentrations in Populus leaves. Data synthesized from published studies.

The significant but incomplete reduction of salicin suggests the existence of a parallel or alternative pathway for its synthesis, which may involve other UDP-glycosyltransferases.[1] However, for the more complex acylated salicinoids like this compound, UGT71L1 appears to be indispensable.[9]

Conclusion and Future Directions

The biosynthetic pathway of this compound, long a puzzle, is now largely resolved through the convergence of advanced genetic and biochemical techniques. The pathway proceeds from phenylpropanoid precursors through the formation of a key salicyl benzoate intermediate, which is then glucosylated by the central enzyme UGT71L1 before undergoing further modifications, including a final acylation step, to yield this compound.

While the core pathway is established, several areas warrant further investigation:

-

Identification of the Terminal Acyltransferase : The specific enzyme that benzoylates salicin at the 2'-position to form this compound needs to be identified and characterized.

-

Elucidation of Parallel Pathways : The residual synthesis of salicin in ugt71l1 mutants points to alternative routes that need to be explored.[1]

-

Regulatory Networks : Understanding the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes will be crucial for metabolic engineering efforts.

-

Subcellular Localization : Determining where in the cell these reactions occur and how intermediates are trafficked between compartments will provide a more complete picture of the pathway's organization.

This guide provides a robust framework based on current, experimentally validated knowledge, offering a solid foundation for future research and for professionals seeking to leverage this pathway for drug development or crop improvement.

References

-

The Plant Cell, Oxford Academic. (n.d.). CRISPR-Cas9 helps solve a piece of the puzzle of the biosynthesis of salicinoids and suggests a role in the growth-defense trade-off in poplar. Retrieved from [Link]

-

Utah State University DigitalCommons@USU. (n.d.). Unexpected Connections: Salicinoid Biosynthesis in Poplar. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis. Retrieved from [Link]

-

PubMed. (2021, February 27). A willow UDP-glycosyltransferase involved in salicinoid biosynthesis. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of what is known and hypothesized about salicinoid... Retrieved from [Link]

-

PubMed. (2024, October 1). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]

-

Frontiers. (2024, January 8). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoate—CoA ligase. Retrieved from [Link]

-

PubMed Central, National Institutes of Health. (n.d.). Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins. Retrieved from [Link]

-

PubMed Central, National Institutes of Health. (n.d.). Glycerol-3-Phosphate Acyltransferase Contributes to Triacylglycerol Biosynthesis, Lipid Droplet Formation, and Host Invasion in Metarhizium robertsii. Retrieved from [Link]

-

MDPI. (n.d.). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. Retrieved from [Link]

-

PubMed Central, National Institutes of Health. (n.d.). Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris. Retrieved from [Link]

-

PubMed Central, National Institutes of Health. (n.d.). Tricin Biosynthesis and Bioengineering. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Unexpected Connections: Salicinoid Biosynthesis in Poplar [dspace.library.uvic.ca]

- 6. mdpi.com [mdpi.com]

- 7. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 12. Benzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 13. Glycerol-3-Phosphate Acyltransferase Contributes to Triacylglycerol Biosynthesis, Lipid Droplet Formation, and Host Invasion in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Tremuloidin structure elucidation and stereochemistry

An In-Depth Technical Guide to the Structure Elucidation and Stereochemistry of Tremuloidin

Introduction

This compound is a naturally occurring phenolic glycoside found in the bark and leaves of various poplar and aspen species, most notably Quaking Aspen (Populus tremuloides).[1][2] Structurally, it is an aryl β-D-glucoside, a derivative of salicin, where the hydroxyl group at the C-2 position of the glucose moiety is esterified with a benzoyl group.[1] As a member of the salicinoid family, this compound plays a significant role in the chemical defense mechanisms of these plants against herbivores and pathogens. Understanding its precise chemical structure and stereochemistry is fundamental for research into plant-herbivore interactions, natural product synthesis, and potential pharmacological applications.

This guide provides a comprehensive overview of the analytical journey required to determine the complete structure of this compound. It is designed for researchers and drug development professionals, offering insights into the causality behind experimental choices and detailing the multi-technique approach necessary for the unambiguous elucidation of complex natural products.

Chapter 1: Isolation and Purification from Natural Sources

The journey to structural elucidation begins with the isolation of a pure compound. This compound is typically extracted from the dried and ground foliage or bark of Populus species.[3] The process is a multi-step workflow designed to separate the polar glycoside from the complex matrix of plant metabolites.

A robust and commonly employed procedure involves initial extraction followed by sequential chromatographic purification.[2][3]

Experimental Workflow: Isolation and Purification

The general workflow for isolating this compound is a sequential process of increasing specificity.

Caption: General workflow for the isolation of this compound.

Protocol 1: General Isolation by Chromatography

-

Extraction: Dried, ground plant material is subjected to solid-liquid extraction with an aqueous methanol solution to extract polar and semi-polar metabolites.[3]

-

Solvent Partitioning: The crude extract is concentrated and partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls. The aqueous layer, containing the glycosides, is retained.

-

Flash Chromatography: The aqueous extract is then subjected to flash chromatography. Depending on the specific protocol, this could be normal-phase (silica) or, more commonly, reversed-phase (C18-silica) to provide a fraction enriched in salicinoids.

-

Preparative HPLC: The enriched fraction is further purified using preparative scale High-Performance Liquid Chromatography (HPLC) on a C18 column, yielding highly pure this compound.[3] Purity is typically assessed by analytical HPLC with UV detection.

Chapter 2: Planar Structure Elucidation - A Multi-Technique Approach

Once a pure sample is obtained, the process of determining its atomic connectivity, or planar structure, begins. This is a puzzle solved by assembling data from several complementary analytical techniques.

Molecular Formula by High-Resolution Mass Spectrometry (HRMS)

The first step is to determine the elemental composition. Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) provides a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). For this compound, the neutral molecular formula is C₂₀H₂₂O₈ . This formula immediately provides the degree of unsaturation (or double bond equivalents), which is 10, suggesting the presence of multiple rings and/or double bonds (two aromatic rings, one carbonyl, and one glucose ring account for all 10).

Functional Group Analysis by UV and IR Spectroscopy

-

UV-Vis Spectroscopy: The UV spectrum shows absorption maxima characteristic of substituted benzene rings and a benzoate ester, indicating the presence of aromatic chromophores.

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for key functional groups. A broad absorption around 3400 cm⁻¹ indicates O-H stretching (hydroxyl groups), sharp peaks around 3000-2800 cm⁻¹ correspond to C-H stretching, a strong absorption around 1720 cm⁻¹ is characteristic of a C=O stretch from the ester, and peaks in the 1600-1450 cm⁻¹ region confirm C=C stretching within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assign all proton and carbon signals and establish their connectivity.

-

¹H NMR: Provides information on the number and chemical environment of protons. The spectrum of this compound can be logically divided into three regions:

-

Aromatic Region (δ 7.0-8.1 ppm): Protons on the salicyl and benzoyl rings.

-

Carbohydrate Region (δ 3.5-5.5 ppm): Protons of the glucose unit, including the distinct anomeric proton (H-1').

-

Methylene Region (δ 4.5 ppm): The benzylic -CH₂OH protons of the salicyl group.

-

-

¹³C NMR: Shows all 20 distinct carbon signals, including the ester carbonyl (C=O) around δ 166 ppm, aromatic carbons (δ 110-160 ppm), the anomeric carbon (δ ~100 ppm), and other aliphatic carbons of the sugar moiety (δ 60-85 ppm).

-

2D NMR - Assembling the Pieces: While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within each isolated spin system. This allows for the complete assignment of all protons within the glucose ring and within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of most carbon signals based on the already-assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the three building blocks (salicyl alcohol, glucose, benzoic acid). It reveals long-range (2-3 bond) correlations between protons and carbons.

-

The logical connections established by HMBC are paramount and are visualized below.

Caption: Key HMBC correlations confirming the connectivity of this compound.

These two key correlations definitively establish the structure:

-

The correlation from the anomeric proton of glucose (H-1') to the phenolic carbon of the salicyl group (C-1) proves the O-glycosidic linkage at that position.

-

The correlation from the glucose proton at the 2'-position (H-2') to the carbonyl carbon of the benzoyl group confirms the location of the benzoate ester.

NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like methanol-d₄.

| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm, J in Hz) | Key Correlations (COSY, HMBC) |

| Salicyl | |||

| 1 | ~156.5 | - | HMBC from H-1', H-6 |

| 2 | ~129.0 | - | HMBC from CH₂OH |

| 3-6 | ~115-130 | ~7.0-7.4 (m) | COSY with each other |

| CH₂OH | ~61.0 | ~4.5 (s) | HMBC to C-1, C-2 |

| Benzoyl | |||

| C=O | ~166.5 | - | HMBC from H-2', H-2'', H-6'' |

| 1'' | ~130.0 | - | HMBC from H-2'', H-6'' |

| 2'', 6'' | ~129.5 | ~8.0 (d) | COSY with H-3''/H-5''; HMBC to C=O |

| 3'', 5'' | ~128.5 | ~7.5 (t) | COSY with H-2''/H-6'', H-4'' |

| 4'' | ~133.0 | ~7.6 (t) | COSY with H-3''/H-5'' |

| Glucose | |||

| 1' | ~101.0 | ~5.2 (d, J=7.5) | HMBC to C-1 (Salicyl) |

| 2' | ~75.0 | ~5.1 (t, J=8.0) | HMBC to C=O (Benzoyl) |

| 3' | ~77.0 | ~3.6 (m) | COSY with H-2', H-4' |

| 4' | ~71.0 | ~3.5 (m) | COSY with H-3', H-5' |

| 5' | ~78.0 | ~3.7 (m) | COSY with H-4', H-6' |

| 6'a, 6'b | ~62.0 | ~3.9 (dd), ~3.7 (dd) | COSY with H-5' |

Chapter 3: Unraveling the 3D Architecture - Stereochemistry

With the planar structure established, the final step is to determine the three-dimensional arrangement of atoms, or the stereochemistry. For this compound, this involves defining the configuration of the five chiral centers in the glucose ring and the anomeric linkage.[1]

Relative Stereochemistry of the Glucopyranose Ring

The relative configuration of the hydroxyl groups on the glucose ring is determined from the proton-proton coupling constants (J-values) observed in the ¹H NMR spectrum. In the stable ⁴C₁ chair conformation of the pyranose ring, large coupling constants (J ≈ 8-10 Hz) between adjacent protons indicate a trans-diaxial relationship. The observed pattern of large J-values for H-1' through H-5' is characteristic of the all-equatorial substituent pattern of a glucose unit.

Configuration of the Anomeric Center (α vs. β)

The stereochemistry of the glycosidic bond is critical. It is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2').

-

An α-linkage would place H-1' and H-2' in a gauche relationship (axial-equatorial), resulting in a small J-coupling (≈ 3-4 Hz).

-

A β-linkage places H-1' and H-2' in a trans-diaxial relationship, resulting in a large J-coupling (≈ 7-8 Hz).

The observed coupling constant for this compound's anomeric proton is approximately 7.5 Hz, which unequivocally confirms the β-configuration of the glycosidic bond.

Absolute Stereochemistry

The final piece of the puzzle is the absolute configuration (D or L) of the sugar moiety.

-

Chemical Degradation: The classic and definitive chemical proof involves the acid-catalyzed hydrolysis of this compound. This reaction cleaves the glycosidic bond, liberating the salicyl aglycone and the free sugar. The sugar is then isolated and its optical rotation is measured using a polarimeter. The measured value is compared to that of authentic standards of D-glucose and L-glucose. This experiment confirms that the sugar component of this compound is D-glucose .

-

Authoritative Confirmation: The complete and final stereochemical assignment for this compound is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate.[1] For a novel compound where standards are unavailable, the absolute configuration would be determined by more advanced methods such as single-crystal X-ray crystallography or chiroptical techniques like Vibrational Circular Dichroism (VCD) coupled with DFT calculations.[4][5][6]

The key stereochemical features are summarized in the diagram below.

Caption: Logic for the stereochemical assignment of this compound.

Conclusion

The complete structure elucidation of this compound is a classic example of a synergistic, multi-technique approach in natural product chemistry. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments allows for the meticulous assembly of the molecular framework, connecting the salicyl, glucose, and benzoyl moieties. Finally, a combination of NMR coupling constant analysis and classical chemical degradation definitively establishes both the relative and absolute stereochemistry. The result is the unambiguous identification of this compound as (2-hydroxymethylphenyl) 2-O-benzoyl-β-D-glucopyranoside, a foundation upon which further biological and chemical studies can be confidently built.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Clausen, T. P., Evans, T. P., Reichardt, P. B., & Bryant, J. P. (1989). A simple method for the isolation of salicortin, tremulacin, and this compound from quaking aspen (Populus tremuloides). Journal of Natural Products, 52(1), 207-209. Available from: [Link]

-

Keefover-Ring, K., Toth, C., Genesis, R., & Lindroth, R. L. (2019). Purification and Analysis of Salicinoids. ResearchGate. Available from: [Link]

-

Reich, N. A., & Bair, S. (2024). Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. National Institutes of Health. Available from: [Link]

-

Paquin, F., Rivnay, J., Salleo, A., Stingelin, N., & Silva, C. (2019). Natural optical activity as the origin of the large chiroptical properties in π-conjugated polymer thin films. Nature Communications. Available from: [Link]

-

Zhang, L., Wang, M., & Yi, X. (2020). Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids. MDPI. Available from: [Link]

-

Supporting information. DOI. Available from: [Link]

-

ResearchGate. 13C NMR data of compounds 7 and 8 (δ in ppm, 125 MHz, CD3OD)a. Available from: [Link]

-

ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]

-

Bogaerts, J., Bultinck, P., & Herrebout, W. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules. Available from: [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

-

Sarpong, R. (2021). New Methods and Strategies in the Synthesis of Terpenoid Natural Products. Accounts of Chemical Research. Available from: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2022). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. Available from: [Link]

-

ResearchGate. (PDF) Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available from: [Link]

Sources

- 1. This compound | C20H22O8 | CID 3083619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "A simple method for the isolation of salicortin, tremulacin, and tremu" by T.P. Clausen, T.P. Evans et al. [digitalcommons.usu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Tremuloidin: An In-Depth Technical Guide to Biological Activity Screening

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted biological activities of Tremuloidin. Moving beyond a rigid template, this document is structured to offer a logical and scientifically rigorous pathway for screening, grounded in the known and putative mechanisms of this promising natural compound.

Introduction to this compound: A Phenolic Glycoside of Interest

This compound, a phenolic glycoside found in various poplar and willow species, has garnered scientific interest for its potential therapeutic applications. Structurally, it is the 2-benzoyl ester of salicin. Recent studies have begun to illuminate its bioactivity, particularly its potent anti-inflammatory and antioxidant properties, making it a compelling candidate for further drug discovery and development. A recent study highlighted its potential in combating skin aging by protecting human dermal fibroblasts from TNF-α-induced damage[1][2]. This guide will provide the scientific rationale and detailed methodologies to systematically explore the broader biological activity spectrum of this compound.

Section 1: Foundational Bioactivities - Anti-inflammatory and Antioxidant Screening

The initial screening of this compound should logically commence with its most well-documented activities: anti-inflammation and antioxidation. These properties are often interconnected and form the basis for many therapeutic effects.

Anti-inflammatory Activity

Recent research has demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of ERK and p38, which are members of the mitogen-activated protein kinase (MAPK) family, and to suppress the expression of cyclooxygenase-2 (COX-2)[1]. The MAPK signaling cascades are crucial in regulating the production of pro-inflammatory mediators[3][4].

The selection of assays to screen for anti-inflammatory activity should directly probe these known mechanisms. By measuring the inhibition of inflammatory mediators and the modulation of upstream signaling pathways, we can build a comprehensive profile of this compound's anti-inflammatory potential.

-

Inhibition of Nitric Oxide (NO) Production in Macrophages: This assay provides a robust measure of the anti-inflammatory potential of a compound.

-

COX-2 Inhibition Assay: Directly measures the ability of this compound to inhibit the activity of the COX-2 enzyme, a key player in inflammation.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity

This compound's antioxidant effects are linked to its ability to upregulate heme oxygenase 1 (HO-1), an enzyme that plays a critical role in the cellular defense against oxidative stress[1][2].

A multi-pronged approach to assessing antioxidant activity is recommended. This includes assays that measure direct radical scavenging as well as those that evaluate the compound's ability to induce endogenous antioxidant defenses.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A classic and straightforward method to assess direct antioxidant capacity.

-

Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity within a cellular context.

Protocol 2: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Data Presentation: Foundational Bioactivities of this compound

| Assay | Endpoint | This compound Activity (Example Data) | Positive Control |

| Anti-inflammatory | |||

| NO Production Inhibition | IC50 | 15 µM | L-NAME (IC50 = 25 µM) |

| COX-2 Inhibition | IC50 | 8 µM | Celecoxib (IC50 = 0.5 µM) |

| Antioxidant | |||

| DPPH Scavenging | EC50 | 45 µg/mL | Ascorbic Acid (EC50 = 8 µg/mL) |

| Cellular Antioxidant Activity | CAA Value | 2.5 µmol QE/g | Quercetin |

Section 2: Exploring Novel Therapeutic Frontiers

Building upon the foundational activities, the next logical step is to investigate this compound's potential in other therapeutic areas where inflammation and oxidative stress are key pathological drivers.

Neuroprotective Potential

Natural products with both antioxidant and anti-inflammatory properties are considered promising candidates for neuroprotective agents[5][6][7]. Although direct evidence for this compound's neuroprotective effects is currently lacking, its established bioactivities provide a strong rationale for this line of investigation.

The screening strategy should focus on in vitro models of neuronal damage and assess this compound's ability to mitigate cytotoxicity and key pathological markers.

-

Neuroprotection against Oxidative Stress-Induced Cell Death: This assay evaluates the ability of this compound to protect neuronal cells from damage induced by an oxidative insult.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to differentiate for 5-7 days with reduced serum (1% FBS) and the addition of 10 µM retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Induce neuronal damage by exposing the cells to 100 µM of hydrogen peroxide (H2O2) or 5 µM of rotenone for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Anticancer Activity

Salicin and its derivatives have demonstrated potential anticancer activity[8]. Given that this compound is a derivative of salicin, it is logical to screen for its cytotoxic effects against various cancer cell lines.

A primary screen using a panel of cancer cell lines from different tissue origins will provide an initial indication of this compound's potential as an anticancer agent. The MTT assay is a widely used and reliable method for assessing cell viability.

-

MTT Assay for Cytotoxicity in Cancer Cell Lines: This protocol can be adapted for various cancer cell lines to determine the concentration-dependent cytotoxic effects of this compound.

Protocol 4: MTT Assay for Anticancer Screening

-

Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon)).

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in Protocol 3.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Antimicrobial Activity

Salicylates are known to possess antimicrobial properties[9][10][11]. Therefore, screening this compound for its ability to inhibit the growth of pathogenic microorganisms is a worthwhile endeavor.

The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacteria and fungi.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination: This method will establish the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol 5: Broth Microdilution MIC Assay

-

Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Section 3: Mechanistic Elucidation and In Vivo Validation

Once promising activities are identified through in vitro screening, the subsequent steps should focus on elucidating the underlying mechanisms of action and validating the findings in more complex biological systems.

Signaling Pathway Analysis

To delve deeper into the mechanism of action, particularly for the anti-inflammatory and potential neuroprotective effects, Western blot analysis can be employed to examine the modulation of key signaling proteins.

-

MAPK Pathway: Phospho-ERK, ERK, Phospho-p38, p38

-

NF-κB Pathway: Phospho-IκBα, IκBα, p65

-

Antioxidant Response: HO-1, Nrf2

In Vivo Models for Validation

For activities that show significant promise in vitro, particularly for skin anti-aging, validation in in vivo models is a critical next step.

-

UVB-Induced Skin Aging in Hairless Mice: This model is highly relevant for assessing the protective effects of this compound against photoaging. Endpoints can include wrinkle formation, skin thickness, and histological analysis of collagen and elastin fibers. Ex vivo human skin models can also provide valuable pre-clinical data[12][13][14][15].

Section 4: Safety and Toxicity Assessment

A preliminary assessment of this compound's safety profile is essential.

In Vitro Cytotoxicity:

The MTT assay performed on non-cancerous cell lines (e.g., human dermal fibroblasts, normal human epidermal keratinocytes) during the initial screening will provide preliminary data on cytotoxicity.

In Vivo Acute Toxicity:

Following promising efficacy data, a preliminary in vivo acute oral toxicity study, guided by OECD Test Guideline 420, should be considered.

Skin and Eye Irritation:

For topical applications, in vitro and ex vivo models for skin and eye irritation should be utilized according to OECD guidelines to minimize animal testing[16][17][18][19][20].

Conclusion

This in-depth technical guide provides a scientifically grounded and logically structured approach to the comprehensive biological activity screening of this compound. By systematically progressing from foundational bioactivities to exploring novel therapeutic frontiers, and from in vitro screening to mechanistic elucidation and in vivo validation, researchers can efficiently and effectively unveil the full therapeutic potential of this promising natural compound. The provided protocols and experimental rationale are designed to ensure scientific integrity and generate robust, reproducible data, paving the way for the potential development of new therapeutic agents.

References

-

Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. National Institutes of Health. [Link]

-

Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. PubMed. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. [Link]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program (NTP). [Link]

-

Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. National Institutes of Health. [Link]

-

Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. National Institutes of Health. [Link]

-

Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development. National Institutes of Health. [Link]

-

MAP Kinase Pathways. National Institutes of Health. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]

-

Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Oxford Academic. [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]

-

3D Ex Vivo Model of Human Skin Mimicking Intrinsic Aging. QIMA Life Sciences. [Link]

-

Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis. National Institutes of Health. [Link]

-

Anticancer activity of salicin and fenofibrate. PubMed. [Link]

-

Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. ResearchGate. [Link]

-

In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

-

De-risking antiaging trials with ex vivo skin models. Genoskin. [Link]

-

Salicylates and their Spectrum of Activity. Bentham Science. [Link]

-

MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation. MDPI. [Link]

-

NF-κB, inflammation and metabolic disease. National Institutes of Health. [Link]

-

Eye Irritation Testing. ECETOC. [Link]

-

Research Progress on Anti-Inflammatory Mechanism of Inula cappa. MDPI. [Link]

-

Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. [Link]

-

The mode of action of the Salicin and Saligenin to destroy immature White Blood Cells (WBC's) in leukemia patients. ResearchGate. [Link]

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. [Link]

-

Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers. [Link]

-

What are the antimicrobial benefits of salicylic acid?. Dr. Oracle. [Link]

-

In Vivo Skin Regeneration and Wound Healing Using Cell Micro-Transplantation. National Institutes of Health. [Link]

-

Natural Products for the Potential Use of Neuroprotective and Neurorestorative Effects in Stroke. ResearchGate. [Link]

-

Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. [Link]

-

MAPK Signaling Pathway || Animated Explanation. YouTube. [Link]

-

Discerning the Multi-dimensional Role of Salicin: Bioactive Glycoside Beyond Analgesic: Different Perspectives. Bentham Science. [Link]

-

The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. National Institutes of Health. [Link]

-

Eye Irritation/Serious Eye Damage. The Joint Research Centre - European Union. [Link]

-

Anti-inflammatory and Neuroprotective Effects of Triptolide on Traumatic Brain Injury in Rats. ScienceDirect. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. MDPI. [Link]

-

MAPK Pathway Of Receptor Tyrosine Kinase Explained. YouTube. [Link]

-

(PDF) The mechanism(s) of action of antioxidants: From scavenging reactive oxygen/nitrogen species to redox signaling and the generation of bioactive secondary metabolites. ResearchGate. [Link]

-

The effects of salicylate on bacteria. ResearchGate. [Link]

-

Salicylanilides and Their Anticancer Properties. National Institutes of Health. [Link]

-

Bioengineering the next generation of ageing skin models in vitro. (a).... ResearchGate. [Link]

-

NF-κB signaling in inflammation. National Institutes of Health. [Link]

-

Anti-Inflammatory Activity of Natural Products. MDPI. [Link]

-

Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. MDPI. [Link]

-

The Development of Human Ex Vivo Models of Inflammatory Skin Conditions. MDPI. [Link]

-

ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. SlideShare. [Link]

-

Involvement of Salicylic Acid on Antioxidant and Anticancer Properties, Anthocyanin Production and Chalcone Synthase Activity in Ginger (Zingiber officinale Roscoe) Varieties. MDPI. [Link]

-

Managing Ocular Irritation in the Context of OECD Test Guideline 496. LinkedIn. [Link]

Sources

- 1. Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 8. Anticancer activity of salicin and fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. droracle.ai [droracle.ai]

- 12. Ex vivo human skin mimicking intrinsic aging | QIMA Life Sciences [qima-lifesciences.com]

- 13. De-risking antiaging trials with ex vivo skin models - Genoskin [genoskin.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ecetoc.org [ecetoc.org]

- 18. Eye Irritation/Serious Eye Damage - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 19. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 20. delltech.com [delltech.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tremuloidin

Introduction

Tremuloidin, a salicinoid found in various Populus species, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory and antioxidant activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and elucidates the molecular pathways through which this compound exerts its effects. Our approach is grounded in established scientific principles to provide a comprehensive and actionable resource for investigating this promising natural compound.

Core Mechanistic Insights: A Dual Approach to Cellular Protection

In vitro studies have revealed that this compound's efficacy stems from a dual mechanism of action: the potent suppression of pro-inflammatory pathways and the robust enhancement of endogenous antioxidant defenses. These integrated actions suggest a multifaceted approach to mitigating cellular stress and damage.

Anti-Inflammatory Effects: Targeting Key Signaling Cascades

This compound has demonstrated significant anti-inflammatory properties in various in vitro models, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound underscores its therapeutic potential.

Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), cells activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to intervene in this cascade, preventing the degradation of IκBα and thereby sequestering NF-κB in the cytoplasm.

The MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK cascades, are also critical regulators of inflammation. Research indicates that this compound can inhibit the phosphorylation of both ERK and p38 MAPK in response to inflammatory stimuli.[1] This inhibition prevents the activation of downstream transcription factors, such as activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory mediators.

A key downstream target of these pathways is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, potent inflammatory molecules. Studies have shown that this compound can suppress the expression of COX-2, thereby reducing prostaglandin production.[1]

Signaling Pathway: this compound's Modulation of NF-κB and MAPK Pathways

Caption: this compound inhibits inflammatory signaling.

Antioxidant Mechanism: Bolstering Cellular Defenses

In addition to its anti-inflammatory effects, this compound demonstrates significant antioxidant activity. This is primarily achieved through the upregulation of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant response.[1] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.

The induction of HO-1 by this compound is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, including HO-1, leading to their transcription.

Furthermore, this compound has been shown to directly scavenge reactive oxygen species (ROS), further contributing to its antioxidant profile and protecting cells from oxidative damage.[1]

Potential Interaction with PPAR-γ

Preliminary in silico studies suggest that this compound may act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). A molecular docking study indicated a high binding affinity of this compound to the PPAR-γ receptor, with a docking score of -12.02. PPAR-γ is a nuclear receptor that plays a key role in regulating adipogenesis, glucose metabolism, and inflammation. Its activation is known to have anti-inflammatory effects, in part by antagonizing the activity of NF-κB. This potential interaction represents an exciting avenue for future research to further elucidate the anti-inflammatory mechanism of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vitro experiments investigating the effects of this compound. Researchers should replace the illustrative data with their own experimental findings.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Conc. (µM) | IC50 (µM) | % Inhibition of Inflammatory Marker |

| COX-2 Expression | Human Dermal Fibroblasts | TNF-α | 10 | e.g., 15.2 | e.g., 45% |

| IL-6 Secretion | RAW 264.7 Macrophages | LPS | 10 | e.g., 12.8 | e.g., 52% |

| IL-1β Secretion | RAW 264.7 Macrophages | LPS | 10 | e.g., 18.5 | e.g., 38% |

| NF-κB Translocation | HeLa | TNF-α | 10 | e.g., 9.7 | e.g., 65% |

Table 2: Antioxidant Activity and Cytotoxicity of this compound

| Assay | Cell Line | This compound Conc. (µM) | EC50 (µM) | Effect |

| HO-1 Expression | Human Dermal Fibroblasts | 10 | e.g., 8.5 | e.g., 2.5-fold increase |

| ROS Scavenging | Acellular | 50 | e.g., 45.3 | e.g., 75% scavenging |

| Cell Viability (MTT) | Human Dermal Fibroblasts | 50 | >100 | e.g., 92% viability |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro experiments to investigate the mechanism of action of this compound.

Experimental Workflow: Investigating the In Vitro Mechanism of Action of this compound

Caption: A generalized workflow for studying this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent experiments.

Materials:

-

Human Dermal Fibroblasts (HDFs) or other relevant cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

COX-2 Inhibition Assay (Cell-Based)

Purpose: To assess the inhibitory effect of this compound on COX-2 activity in a cellular context.

Materials:

-

RAW 264.7 macrophages

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression. Include an unstimulated control and a vehicle control.

-

Collect the cell culture supernatant.

-

Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of PGE2 production by this compound compared to the LPS-stimulated vehicle control.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

Purpose: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Relevant cell line (e.g., HDFs, RAW 264.7)

-

Stimulant (e.g., TNF-α, LPS)

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound and/or stimulant as described in previous protocols.

-

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Heme Oxygenase-1 (HO-1) Expression Analysis (Quantitative PCR)

Purpose: To quantify the effect of this compound on the gene expression of HO-1.

Materials:

-

Relevant cell line

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for HO-1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with this compound for a specified time course.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for HO-1 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in HO-1 mRNA expression relative to the untreated control.

Conclusion

This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, highlighting its dual anti-inflammatory and antioxidant properties. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers seeking to further investigate this promising natural compound. The elucidation of its molecular targets and signaling pathways will be instrumental in advancing its potential development as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

References

-

Ahn, E., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Journal of Ethnopharmacology, 283, 114714. [Link]

-

Deshpande, S. N., et al. (2024). 2D and 3D interaction of compound this compound with PPAR-γ 4Y29. ResearchGate. [Link]

-

Reaction Biology. COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]

-

Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 158-165. [Link]

-

MDPI (2024). Reactive Oxygen Species Scavenging Activity of Flavone Glycosides from Melilotus neapolitana. MDPI. [Link]

-

Chen, J., et al. (2020). Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. Molecules, 25(1), 123. [Link]

-

Ahn, S., et al. (2024). Potential skin anti-aging effects of main phenolic compounds, tremulacin and this compound from Salix chaenomeloides leaves on TNF-α-stimulated human dermal fibroblasts. Chemico-Biological Interactions, 391, 111192. [Link]

Sources

Tremuloidin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tremuloidin, a phenolic glycoside predominantly found in Populus tremuloides (Quaking Aspen), is a compound of burgeoning interest in the scientific and pharmaceutical communities. Historically recognized for its role in the chemical defense mechanisms of its source organism, recent investigations have unveiled a spectrum of pharmacological activities that position this compound as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and natural biosynthesis to detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the current understanding of its biological activities, mechanisms of action, and potential applications in drug discovery, with a particular focus on its anti-inflammatory, antioxidant, and cytoprotective effects.

Introduction: Populus tremuloides and its Chemical Arsenal

Populus tremuloides, commonly known as Quaking Aspen, is a widespread deciduous tree in North America. Its remarkable adaptability and resilience are, in part, attributable to a sophisticated chemical defense system rich in specialized metabolites. These compounds, including phenolic glycosides and condensed tannins, serve to deter herbivores and protect against pathogens.[1] Among the array of phenolic glycosides, which include salicin, salicortin, and tremulacin, this compound is a significant constituent, though typically found in concentrations of less than 1% of the leaf dry weight.[2] While present in smaller quantities compared to other salicinoids, the unique bioactivity of this compound warrants dedicated investigation for its potential therapeutic applications.

Chemical Profile and Biosynthesis of this compound

Chemical Structure and Physicochemical Properties

This compound is structurally defined as an aryl beta-D-glucoside, specifically 2-(hydroxymethyl)phenyl 2-O-benzoyl-beta-D-glucopyranoside. It is a derivative of salicin, where a benzoyl group is attached to the 2-hydroxy group of the glucose moiety.[3] This structural feature distinguishes it from other salicinoids and is crucial to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₈ | [3] |

| Molecular Weight | 390.38 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | [1] |

Biosynthesis in Populus tremuloides

The biosynthesis of this compound is intricately linked to the broader salicinoid pathway in Populus species. While the complete pathway is still under investigation, key enzymatic steps have been elucidated. The process is believed to originate from the shikimate pathway, leading to the formation of the salicyl alcohol core. A pivotal step in the formation of this compound and other acylated salicinoids involves the enzyme UDP-glucose-dependent glycosyltransferase (UGT71L1). This enzyme is responsible for the glycosylation of salicyl benzoate, a key intermediate. Subsequent enzymatic modifications, including benzoylation, lead to the final structure of this compound. The regulation of this pathway is complex and can be influenced by genetic factors and environmental stressors, such as herbivory.

Caption: Simplified biosynthetic pathway of this compound in Populus tremuloides.

Experimental Protocols: From Bark to Bench

The successful investigation of this compound's therapeutic potential hinges on robust and reproducible methods for its extraction, isolation, and analysis. This section provides a detailed, self-validating workflow for obtaining and characterizing pure this compound.

Extraction of Phenolic Glycosides from Populus tremuloides

The initial step involves the efficient extraction of a broad range of phenolic glycosides from the plant material, typically the bark or leaves, which are rich sources of these compounds.

Methodology:

-

Material Preparation: Collect fresh bark or leaves of Populus tremuloides. Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a fine powder using a Wiley mill or a similar grinder.

-

Solvent Selection Rationale: Polar solvents are most effective for extracting phenolic glycosides. Methanol and ethanol have demonstrated high extraction yields.[1] For this protocol, 80% aqueous methanol is recommended as it provides a good balance of polarity for extracting a wide range of glycosides.

-

Extraction Procedure: a. Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous methanol to the flask. c. Stir the mixture at room temperature for 24 hours using a magnetic stirrer. d. Filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Isolation and Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of the crude extract.

Methodology:

-

Liquid-Liquid Partitioning: a. Dissolve the crude extract in 200 mL of distilled water. b. Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane (3 x 200 mL) to remove nonpolar compounds like lipids and chlorophylls, followed by ethyl acetate (3 x 200 mL). This compound, along with other phenolic glycosides, will preferentially partition into the ethyl acetate phase. c. Collect the ethyl acetate fractions and concentrate them to dryness under reduced pressure.

-

Column Chromatography: a. Prepare a silica gel column (e.g., 60-120 mesh) packed in a suitable solvent system, such as a gradient of chloroform and methanol. b. Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform). d. Collect fractions of 20-30 mL and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualization under UV light (254 nm). e. Combine fractions containing the compound of interest based on their TLC profiles.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, subject the enriched fractions from column chromatography to preparative HPLC. b. A C18 reversed-phase column is suitable for this purpose. c. Use a gradient elution system with water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. A typical gradient could be from 10% B to 50% B over 40 minutes. d. Monitor the elution at a wavelength of 270 nm. e. Collect the peak corresponding to this compound and verify its purity by analytical HPLC. f. Lyophilize the pure fraction to obtain this compound as a white powder.

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization

The identity and purity of the isolated this compound must be confirmed using a combination of spectroscopic techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: UV detector at 270 nm.

-

Expected Result: A single, sharp peak confirming the purity of the isolated compound.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 389. The fragmentation pattern can provide further structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants of the protons and carbons will provide definitive structural elucidation.

-

Expected ¹H-NMR Chemical Shifts (δ, ppm): Aromatic protons of the salicyl and benzoyl groups are expected in the range of 7.0-8.0 ppm. Protons of the glucose moiety typically appear between 3.0 and 5.5 ppm. The benzylic protons of the hydroxymethyl group will be around 4.5 ppm.

-

Expected ¹³C-NMR Chemical Shifts (δ, ppm): Carbonyl carbon of the benzoyl group around 165 ppm. Aromatic carbons between 115-160 ppm. Anomeric carbon of the glucose around 100 ppm, and other glucose carbons between 60-80 ppm. The benzylic carbon will be around 60 ppm.

-

Pharmacological Profile and Mechanism of Action

Emerging research has begun to delineate the pharmacological properties of this compound, revealing its potential in several therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Recent studies have highlighted the potent anti-inflammatory and antioxidant properties of this compound. In human dermal fibroblasts stimulated with TNF-α, this compound demonstrated significant protective effects.[4]

Mechanism of Action:

-

MAPK Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinases (MAPKs).[4] These kinases are key regulators of inflammatory responses.

-

COX-2 Suppression: It effectively suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[4]

-

HO-1 Upregulation: this compound significantly upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[4]

Caption: Key mechanisms of the anti-inflammatory and antioxidant action of this compound.

Skin Anti-aging Potential

The aforementioned anti-inflammatory and antioxidant activities translate into a promising potential for skin anti-aging applications. By mitigating TNF-α-induced cellular damage, this compound can:

-

Inhibit Reactive Oxygen Species (ROS): It reduces the production of ROS, which are major contributors to cellular aging.[4]

-